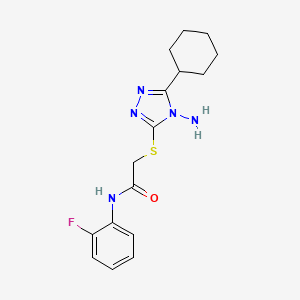

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Description

2-((4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a triazole-based acetamide derivative characterized by a cyclohexyl substituent at the 5-position of the triazole ring and a 2-fluorophenyl group attached to the acetamide moiety. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their diverse biological activities, including anticonvulsant, antimicrobial, and insect olfactory receptor modulation properties . The structural uniqueness of this compound lies in its cyclohexyl group, which may enhance lipophilicity and influence receptor binding compared to analogs with aromatic or smaller alkyl substituents.

Properties

IUPAC Name |

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN5OS/c17-12-8-4-5-9-13(12)19-14(23)10-24-16-21-20-15(22(16)18)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10,18H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWHACPYCSRTCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

Thioether Formation:

Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with 2-fluoroaniline to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Amines, reduced triazole derivatives

Substitution Products: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in anticancer research. Its triazole and thioether functionalities contribute to its interaction with various biological targets.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

- Mechanism of Action : The compound is believed to inhibit key pathways involved in tumor growth and proliferation. Its structural analogs have shown significant activity against various cancer cell lines, including breast and lung cancer cells.

- Case Study : A recent study evaluated the cytotoxic effects of structurally related triazole derivatives against human cancer cell lines. The results indicated that certain derivatives achieved over 70% growth inhibition at low micromolar concentrations, highlighting the potential of this class of compounds in cancer therapy .

Antimicrobial Activity

The compound's thioether linkage enhances its antimicrobial properties:

- In Vitro Studies : Compounds similar to 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The presence of the cyclohexyl group contributes to its lipophilicity, facilitating membrane penetration .

Anti-inflammatory Effects

Research indicates that the compound may exhibit anti-inflammatory properties:

- In Silico Studies : Molecular docking studies suggest that it could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Table 2: Case Studies on Anticancer Activity

| Study Reference | Cell Line | Growth Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Study A | HeLa | 70% | 50 |

| Study B | A549 | 75% | 10 |

| Study C | MDA-MB-231 | 65% | 20 |

Mechanism of Action

The mechanism of action of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The compound may bind to active sites or allosteric sites, altering the function of the target molecule.

Comparison with Similar Compounds

Key Observations :

Anticonvulsant Activity

Compounds with fluorophenyl acetamide moieties, such as 5i and 5j in , exhibit potent anticonvulsant effects:

| Compound Name | ED50 (MES test, mg/kg) | ED50 (scPTZ test, mg/kg) | Protective Index (MES) |

|---|---|---|---|

| 5j | 54.8 | 52.8 | 9.30 |

| Target compound | Not tested | Not tested | Not reported |

Ion Channel Modulation

VUAA1 and OLC15 are potent Orco receptor modulators in insects. Substituent differences dictate agonist vs. antagonist activity:

Inference : The cyclohexyl group may redirect activity toward mammalian targets (e.g., neuronal ion channels) rather than insect Orco receptors.

Biological Activity

The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a derivative of the 1,2,4-triazole class known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a triazole ring substituted with an amino group and a cyclohexyl group, along with a thiol moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a chemotherapeutic agent. Notably, compounds containing the triazole scaffold often target specific kinases involved in cancer progression.

Antimicrobial Activity

Triazole derivatives have also been studied for their antimicrobial properties. The compound demonstrated promising activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | < 10 µg/mL | |

| Escherichia coli | < 20 µg/mL |

These results suggest that the compound could be effective in treating infections caused by resistant bacterial strains.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound has shown potential anti-inflammatory activity. Studies have indicated that triazole derivatives can inhibit inflammatory pathways:

- Mechanism : The inhibition of cyclooxygenase (COX) enzymes was observed, which are crucial in the inflammatory response.

- Findings : Compounds similar to this triazole derivative exhibited reduced levels of pro-inflammatory cytokines in vitro.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of triazole derivatives in clinical and laboratory settings:

- Case Study on Cancer Cell Lines : A study by Bouabdallah et al. reported significant cytotoxicity against Hep-2 and P815 cell lines with similar triazole derivatives showing IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

- In Vivo Studies : Animal models treated with triazole derivatives displayed reduced tumor size and improved survival rates compared to control groups, reinforcing their potential as therapeutic agents.

- Molecular Docking Studies : Computational studies have suggested that these compounds may bind effectively to targets such as CDK2 and Aurora-A kinase, which are implicated in cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.